molecular formula C15H18N2O2 B14948582 (6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)acetonitrile

(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)acetonitrile

Cat. No.: B14948582
M. Wt: 258.32 g/mol
InChI Key: GGWIVRMILGZNSD-UHFFFAOYSA-N
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Description

(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)acetonitrile is a chemical compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at positions 6 and 7, and a dimethyl group at position 3 on the isoquinoline ring, along with an acetonitrile group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)acetonitrile can be achieved through various methods. One common approach involves the Ritter reaction, where 1-(3,4-diethoxyphenyl)-2-methylpropanol-2 is reacted with 2-alkylcyanoacetamides under acidic conditions . Another method involves the reaction of 1-cyanomethyl-6,7-dimethoxydihydroisoquinoline with acrylonitrile, leading to the formation of 1,2-fused iminopyridinoisoquinoline .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acyl iso(thio)cyanates, primary amines, formaldehyde, and various oxidizing and reducing agents . The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include oxo- and thioxodihydropyrimidoisoquinolines, thiouracyloisoquinolines, and N-substituted tetrahydropyrimidinoisoquinolines .

Scientific Research Applications

(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)acetonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)acetonitrile is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)acetonitrile

InChI

InChI=1S/C15H18N2O2/c1-15(2)9-10-7-13(18-3)14(19-4)8-11(10)12(17-15)5-6-16/h7-8H,5,9H2,1-4H3

InChI Key

GGWIVRMILGZNSD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(C=C2C(=N1)CC#N)OC)OC)C

Origin of Product

United States

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